molecular formula C11H14NO7P B14263122 Diethyl 2-formyl-4-nitrophenyl phosphate CAS No. 150196-45-5

Diethyl 2-formyl-4-nitrophenyl phosphate

Cat. No.: B14263122
CAS No.: 150196-45-5
M. Wt: 303.20 g/mol
InChI Key: IZQXLPPZRBWITE-UHFFFAOYSA-N
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Description

Diethyl 2-formyl-4-nitrophenyl phosphate is an organophosphate compound with the molecular formula C10H14NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a formyl group, a nitro group, and a phosphate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-formyl-4-nitrophenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-formyl-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-formyl-4-nitrophenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phosphate ester can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Diethyl 2-carboxy-4-nitrophenyl phosphate.

    Reduction: Diethyl 2-formyl-4-aminophenyl phosphate.

    Substitution: this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-formyl-4-nitrophenyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including its role as a prodrug.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its organophosphate structure.

Mechanism of Action

The mechanism of action of diethyl 2-formyl-4-nitrophenyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-nitrophenyl phosphate: Lacks the formyl group present in diethyl 2-formyl-4-nitrophenyl phosphate.

    Diethyl 2-formylphenyl phosphate: Lacks the nitro group present in this compound.

    Diethyl 2-nitrophenyl phosphate: Lacks the formyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both the formyl and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

150196-45-5

Molecular Formula

C11H14NO7P

Molecular Weight

303.20 g/mol

IUPAC Name

diethyl (2-formyl-4-nitrophenyl) phosphate

InChI

InChI=1S/C11H14NO7P/c1-3-17-20(16,18-4-2)19-11-6-5-10(12(14)15)7-9(11)8-13/h5-8H,3-4H2,1-2H3

InChI Key

IZQXLPPZRBWITE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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